molecular formula C14H17NO2 B2639139 ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone CAS No. 502925-84-0

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone

Numéro de catalogue B2639139
Numéro CAS: 502925-84-0
Poids moléculaire: 231.295
Clé InChI: QVSLPAIRGBVHIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone, also known as AZD-9164, is a novel chemical entity that has attracted significant attention in the scientific community due to its potential therapeutic applications. AZD-9164 belongs to the class of compounds known as allosteric modulators, which have the ability to modulate the activity of certain proteins in the body.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

  • Hydrogenation/Transannulation of Para-Methoxyanilines : A study by Longobardi, Mahdi, and Stephan (2015) demonstrated the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2, resulting in the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure, leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives (Longobardi, Mahdi, & Stephan, 2015).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Novel β-Lactamase Inhibitors : Research by Hunt and Zomaya (1982) developed methods for preparing compounds like 7-azabicyclo[2.2.1]heptan-7-one, which were found to be β-lactamase inhibitors, a crucial aspect in antibiotic resistance management (Hunt & Zomaya, 1982).

Synthesis of Amino Acid Analogues

  • Synthesis of Glutamic Acid Analogue : Hart and Rapoport (1999) reported the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, indicating the potential for creating unique amino acid analogues (Hart & Rapoport, 1999).

Synthesis of Morphine-Like Compounds

  • Synthesis of Morphine-Like Analgesics : McKenzie et al. (1984) synthesized 5-aryl-3-azabicyclo[3.2.0] heptan-6-one ketals, showing similar analgesic potency to morphine in rats and mice (McKenzie et al., 1984).

Synthesis of Dopamine Transporter Affinity Compounds

  • Synthesis of Cocaine Binding Site Ligands : Zhang et al. (1998) synthesized stereoisomers of 7-azabicyclo[2.2.1]heptane and evaluated them as cocaine binding site ligands at the dopamine transporter, important for understanding drug addiction mechanisms (Zhang et al., 1998).

Synthesis of Bicyclic β-Lactams

  • Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams : Mollet, D’hooghe, and Kimpe (2012) demonstrated the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are significant in the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).

Synthesis of Epibatidine and Analogues

  • Efficient Synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-Azabicyclo[2.2.1]heptane : Singh and Basmadjian (1997) focused on the synthesis of an important intermediate for the synthesis of epibatidine and its analogs, highlighting its relevance in creating novel pharmacological agents (Singh & Basmadjian, 1997).

Electrochemical Studies

  • Anodic Oxidation Studies : Baggaley, Brettle, and Sutton (1975) described the electrolysis of compounds like bicyclo[2.2.1]hept-2-ene, leading to various methoxylation products, important for understanding electrochemical reactions in organic synthesis (Baggaley, Brettle, & Sutton, 1975).

Asymmetric Synthesis

  • Enantioselective Synthesis of Azabicyclo[2.2.1]heptane Derivatives : Vale et al. (2006) utilized asymmetric aza-Diels–Alder reactions for the synthesis of azabicyclo[2.2.1]heptane derivatives, which is crucial for creating chiral compounds in medicinal chemistry (Vale et al., 2006).

Aza-Prins-pinacol Reactions

  • Aza-Prins-pinacol Approach for 7-azabicyclo[2.2.1]heptanes : Armstrong and Shanahan (2005) developed a method for accessing the 7-azabicyclo[2.2.1]heptane ring system via aza-Prins-pinacol reactions, a promising route for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Propriétés

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-8-2-10(3-9-13)14(16)15-11-4-5-12(15)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLPAIRGBVHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.